Phytanol
Description
Phytanol (3,7,11,15-tetramethylhexadecan-1-ol) is a saturated branched-chain fatty alcohol derived from phytol, a diterpene alcohol found in chlorophyll and vitamin E . Its unique structure—a fully saturated, branched 20-carbon chain—confers distinct chemical and biological properties. This compound has garnered attention in diverse fields, including immunology (as a vaccine adjuvant), lipid metabolism (linked to Refsum disease), and materials science (as a component of synthetic antioxidants) .
Properties
CAS No. |
189302-44-1 |
|---|---|
Molecular Formula |
C20H42O |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(7R,11R)-3,7,11,15-tetramethylhexadecan-1-ol |
InChI |
InChI=1S/C20H42O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h17-21H,6-16H2,1-5H3/t18-,19-,20?/m1/s1 |
InChI Key |
AJAKLDUGVSKVDG-LEAGNCFPSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCO |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCCC(C)CCO)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCO |
Synonyms |
2,6,10,14-tetramethylhexadecan-1-ol phytanol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
Phytanol is compared below with key analogs:
Immunomodulatory Activity
- This compound: Reduces NLRP3 inflammasome activity and pro-inflammatory cytokines (IL-6, MCP-1) in mice . As PHIS-01, it shows superior safety and efficacy compared to phytol in vaccine adjuvants .
- Phytol : At high doses, induces toxicity (e.g., hepatotoxicity), limiting its adjuvant use .
- Diterpenoids from Taiwan fir: Share NLRP3 inhibition but lack the branched-chain stability of this compound .
Antioxidant Performance
- Galloyl this compound (GPa): Exhibits 40% higher radical scavenging activity in bulk oils than galloyl phytol (GP) due to its saturated chain, which resists oxidation .
- Galloyl Eicosanol (GE): Straight-chain structure reduces steric hindrance, leading to 25% lower activity than GPa .
Metabolic and Environmental Roles
- Refsum Disease: this compound accumulation (due to defective PHYH gene) causes neurotoxicity, contrasting with phytanic acid’s role in the same disorder .
- Geochemical Biomarkers: this compound in Messinian gypsum deposits (δ¹³C: −22‰ to −13‰) serves as a degradation marker of archaeal lipids (e.g., archaeol), unlike ¹³C-depleted phytane (−33‰ to −30‰) .
Key Research Findings
Discussion of Divergent Properties
- Branching vs. Saturation: this compound’s saturated branched chain enhances oxidative stability compared to phytol, making it preferable for industrial antioxidants .
- Geochemical Significance: this compound’s δ¹³C values align with archaeal lipid degradation, whereas phytane’s depletion suggests a different biosynthetic pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
